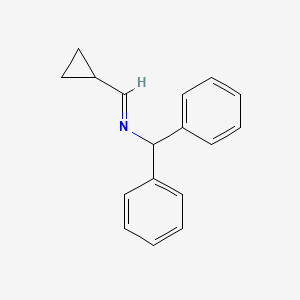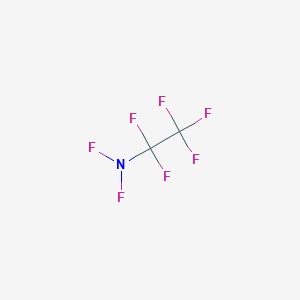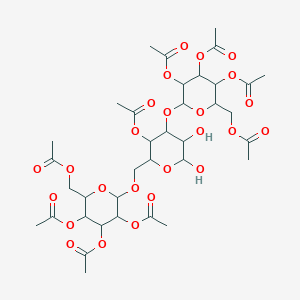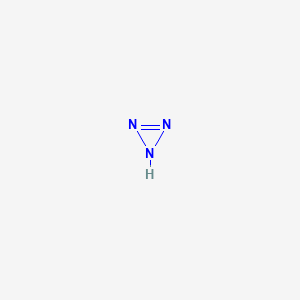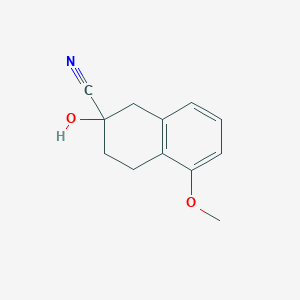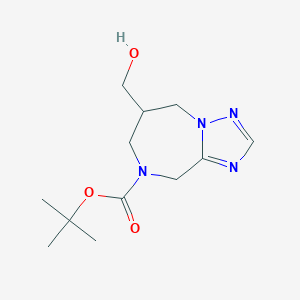
5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3,3a,7-tetraaza-azulene-7-carboxylic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3,3a,7-tetraaza-azulene-7-carboxylic acid tert-butyl ester is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of tetraaza-azulenes, which are characterized by their nitrogen-rich heterocyclic framework. The presence of multiple nitrogen atoms in the ring structure imparts unique chemical properties to the compound, making it a subject of interest for researchers in chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3,3a,7-tetraaza-azulene-7-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetraaza-Azulene Core: The initial step involves the construction of the tetraaza-azulene core through cyclization reactions. This can be achieved using precursors such as diaminopyridines and aldehydes under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde or paraformaldehyde as the reagent.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3,3a,7-tetraaza-azulene-7-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atoms, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Reduced nitrogen-containing compounds
Substitution: Substituted tetraaza-azulene derivatives
科学的研究の応用
5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3,3a,7-tetraaza-azulene-7-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3,3a,7-tetraaza-azulene-7-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, modulating their activity and function.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- 5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3,3a,7-triaza-azulene-7-carboxylic acid tert-butyl ester
- 5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3,3a,7-pentaaza-azulene-7-carboxylic acid tert-butyl ester
Uniqueness
5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3,3a,7-tetraaza-azulene-7-carboxylic acid tert-butyl ester is unique due to its specific tetraaza-azulene core structure, which imparts distinct chemical properties and reactivity
特性
分子式 |
C12H20N4O3 |
|---|---|
分子量 |
268.31 g/mol |
IUPAC名 |
tert-butyl 6-(hydroxymethyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[1,5-a][1,4]diazepine-8-carboxylate |
InChI |
InChI=1S/C12H20N4O3/c1-12(2,3)19-11(18)15-4-9(7-17)5-16-10(6-15)13-8-14-16/h8-9,17H,4-7H2,1-3H3 |
InChIキー |
FCDLULDRRVQYMI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CN2C(=NC=N2)C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclohepta[f]indene](/img/structure/B14747578.png)
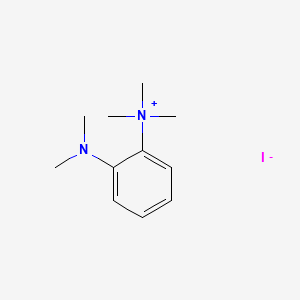
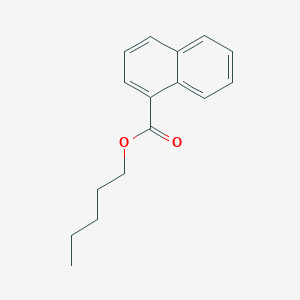
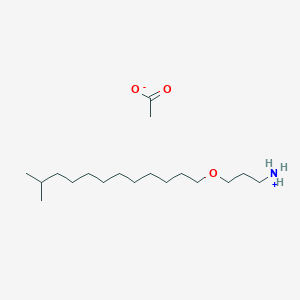
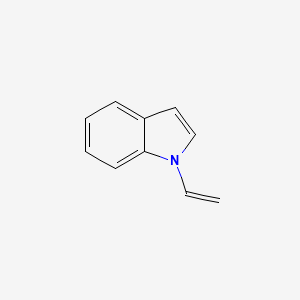
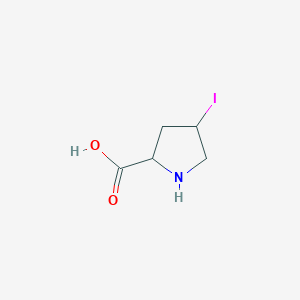
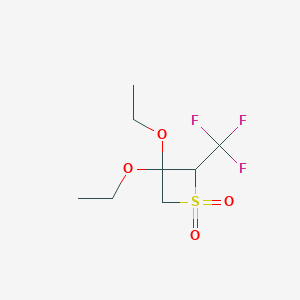
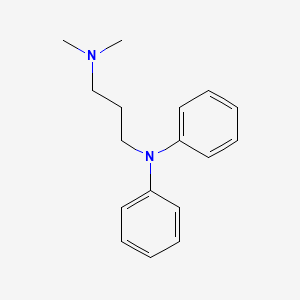
![2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine](/img/structure/B14747609.png)
